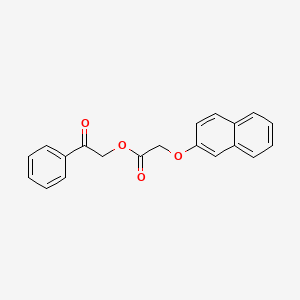

2-Oxo-2-phenylethyl 2-(2-naphthyloxy)acetate

Description

2-Oxo-2-phenylethyl 2-(2-naphthyloxy)acetate is an ester derivative featuring two distinct aromatic moieties: a phenyl group linked to a ketone (2-oxo-2-phenylethyl) and a naphthyloxy-substituted acetate (2-(2-naphthyloxy)acetate). This compound belongs to a class of α-keto esters, which are pivotal intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The presence of the naphthyloxy group enhances lipophilicity and may influence reactivity in cross-coupling or amidation reactions .

Properties

Molecular Formula |

C20H16O4 |

|---|---|

Molecular Weight |

320.3 g/mol |

IUPAC Name |

phenacyl 2-naphthalen-2-yloxyacetate |

InChI |

InChI=1S/C20H16O4/c21-19(16-7-2-1-3-8-16)13-24-20(22)14-23-18-11-10-15-6-4-5-9-17(15)12-18/h1-12H,13-14H2 |

InChI Key |

HYQZDRRRQKUHRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)COC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-OXO-2-PHENYLETHYL 2-(NAPHTHALEN-2-YLOXY)ACETATE typically involves a one-pot synthetic route using potassium carbonate as a catalyst . This method is favored due to its simplicity and cost-effectiveness. The reaction involves the interaction of naphthols with organohalide compounds through a Williamson synthesis mechanism, where an alkoxide ion reacts with an alkyl halide .

Chemical Reactions Analysis

2-OXO-2-PHENYLETHYL 2-(NAPHTHALEN-2-YLOXY)ACETATE undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 2-(NAPHTHALEN-2-YLOXY)ACETATE involves its interaction with specific molecular targets, leading to various biochemical effects. The compound’s phenyl and naphthyl groups allow it to bind to different receptors and enzymes, influencing cellular pathways and processes .

Comparison with Similar Compounds

Substituent Effects

Reactivity in Organic Transformations

- α-Keto esters like ethyl 2-oxo-2-(p-tolyl)acetate () serve as precursors to α-amino acids, underscoring their role in asymmetric synthesis .

- The tert-butoxycarbonyl (Boc) group in 2-Oxo-2-phenylethyl 2-(tert-butoxycarbonylamino)acetate () enables selective deprotection strategies in peptide synthesis .

Biological Activity

2-Oxo-2-phenylethyl 2-(2-naphthyloxy)acetate is an organic compound classified as an ester, notable for its complex structure that includes a phenyl group and a naphthyl ether. With a molecular weight of approximately 304.34 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The compound features a ketone functional group adjacent to an ester, which contributes to its reactivity. The structural formula can be represented as follows:

This structure allows for diverse interactions within biological systems, making it a candidate for drug discovery.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that compounds with similar structures can influence pathways related to inflammation and pain modulation.

Potential Applications

The biological activity of this compound suggests several potential applications in medicinal chemistry, including:

- Anti-inflammatory agents

- Analgesics

- Antibacterial properties

Comparative Analysis with Similar Compounds

A comparative analysis of structural analogs reveals unique biological activities associated with this compound. The following table summarizes key features of related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(4-Methylphenyl)-1-oxobutane | C_{11}H_{14}O | Exhibits anti-inflammatory properties |

| 4-(4-Nitrophenoxy)butanoic acid | C_{10}H_{9}N_{O}_5 | Known for antibacterial activity |

| 1-Acetamido-3-(4-methoxyphenyl)propan-1-one | C_{12}H_{15}N_{O}_3 | Potential analgesic effects |

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities not found in other similar compounds.

Interaction Studies

Studies have focused on the interaction of this compound with various biological targets. For instance, research has indicated that compounds with similar structures exhibit significant binding affinities to cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. The implications of such interactions suggest potential therapeutic roles for managing pain and inflammation.

Pharmacological Evaluations

Pharmacological evaluations have demonstrated that derivatives of this compound can modulate pain pathways effectively. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.